(5E)-5-{2-[2-(3-ethyl-5-methylphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5E)-5-({2-[2-(3-ETHYL-5-METHYLPHENOXY)ETHOXY]-5-NITROPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound characterized by its unique structure, which includes a thiazolidinone ring, a nitrophenyl group, and an ethyl-methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-({2-[2-(3-ETHYL-5-METHYLPHENOXY)ETHOXY]-5-NITROPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps, starting with the preparation of the thiazolidinone core. This can be achieved through the reaction of a suitable thioamide with an α-halo ketone under basic conditions. The subsequent steps involve the introduction of the nitrophenyl and ethyl-methylphenoxy groups through nucleophilic substitution reactions. The final step is the formation of the methylene bridge, which is achieved through a condensation reaction with an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of catalytic processes to reduce the need for stoichiometric reagents.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-({2-[2-(3-ETHYL-5-METHYLPHENOXY)ETHOXY]-5-NITROPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The ethyl-methylphenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (5E)-5-({2-[2-(3-ETHYL-5-METHYLPHENOXY)ETHOXY]-5-NITROPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The nitrophenyl group can participate in electron transfer reactions, while the thiazolidinone ring can interact with various biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Heparinoid: Compounds with structures similar to heparin.
Uniqueness
(5E)-5-({2-[2-(3-ETHYL-5-METHYLPHENOXY)ETHOXY]-5-NITROPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C21H20N2O5S2 |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
(5E)-5-[[2-[2-(3-ethyl-5-methylphenoxy)ethoxy]-5-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H20N2O5S2/c1-3-14-8-13(2)9-17(10-14)27-6-7-28-18-5-4-16(23(25)26)11-15(18)12-19-20(24)22-21(29)30-19/h4-5,8-12H,3,6-7H2,1-2H3,(H,22,24,29)/b19-12+ |
InChI Key |
GLQPMZAENAYWCY-XDHOZWIPSA-N |
Isomeric SMILES |
CCC1=CC(=CC(=C1)C)OCCOC2=C(C=C(C=C2)[N+](=O)[O-])/C=C/3\C(=O)NC(=S)S3 |
Canonical SMILES |
CCC1=CC(=CC(=C1)C)OCCOC2=C(C=C(C=C2)[N+](=O)[O-])C=C3C(=O)NC(=S)S3 |
Origin of Product |
United States |
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